![molecular formula C12H17N3O4S B7434770 N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7434770.png)
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide, also known as NE-100, is a selective sigma-1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to inhibit the activation of the sigma-1 receptor, which leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has neuroprotective effects by reducing oxidative stress and inhibiting the activation of glial cells. Additionally, N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other cellular processes. However, one of the limitations of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide. One area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to understand the mechanism of action of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylpyrrolidine to form N-ethyl-4-chlorobenzenesulfonamide. The second step involves the nitration of N-ethyl-4-chlorobenzenesulfonamide using nitric acid and sulfuric acid to form N-ethyl-3-nitro-4-chlorobenzenesulfonamide. The final step involves the reduction of N-ethyl-3-nitro-4-chlorobenzenesulfonamide using palladium on carbon and hydrogen gas to form N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide.
Applications De Recherche Scientifique
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-20(18,19)10-5-6-11(12(9-10)15(16)17)14-7-3-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXSOWQRWUFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.